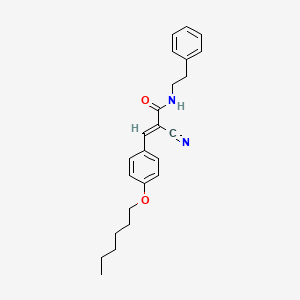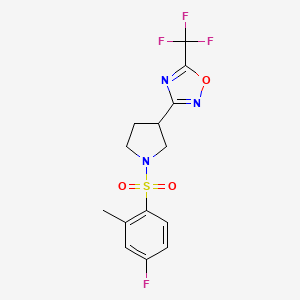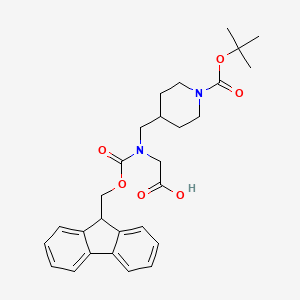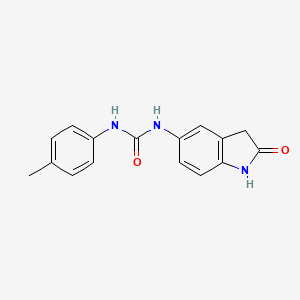
1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The derivatives of 2-Alkylideneindolin-3-one play an important role in modern medicinal chemistry . The bis-indole indirubin, a derivative of this compound, has been used for many years as an active component of traditional Chinese herbal medicine .Chemical Reactions Analysis
The preparation of these structures often involves the aldol condensation of 3H-indol-3-ones with carbonyl compounds . Other methods include the transition metal-catalyzed carbonylative cross-coupling of ortho-iodoanilines to alkynes .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study on the preparation, spectroscopic elucidation, and investigation of antioxidant properties of novel asymmetric bis-isatin derivatives containing urea/thiourea moiety revealed insights into their structural and antioxidant behaviors. These derivatives showed significant activity in CUPRAC assays, indicating potential applications in fields requiring antioxidant properties (Yakan et al., 2021).
Another research developed a simple and efficient method for synthesizing 1-((aryl)(2-oxoindolin-3-yl)methyl)urea and its thiourea derivatives. This new methodology affords the title compounds in good yields, highlighting their potential for various scientific applications (Yan, Lei, & Hu, 2014).
Biological Activities
The synthesis of N-[2-(benzoylamino) (2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters was explored, showing that derivatives of 2-oxoindoline exhibit nootropic activity. This suggests the potential of these compounds in developing neuroprotective or cognitive-enhancing drugs (Altukhov, 2014).
A study on polymorphs of 1-(2-methyl-3-oxoisoindolin-5-yl)urea demonstrated different hydrogen-bond patterns, indicating the significance of structural variations in modifying biological interactions, which could be crucial for drug design and development (Tutughamiarso, Zeiger, & Bolte, 2011).
Antimicrobial and Antitumor Studies
Research on novel oxindolylpyrrolo[2,3-d]pyrimidines through a three-component sequential tandem reaction showed good to excellent yields of products with antimicrobial activities, suggesting their potential as antimicrobial agents (Rad‐Moghadam & Azimi, 2012).
A functionalization study of MWNT-COOH with (3-oxoindolin-2-ylidene) urea for in vitro antitumor study on gastric cancer presented a novel approach in nanotechnology for cancer therapy. This study illustrates the potential of functionalized nanotubes as chemotherapeutic agents (Keshel et al., 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-2-4-12(5-3-10)17-16(21)18-13-6-7-14-11(8-13)9-15(20)19-14/h2-8H,9H2,1H3,(H,19,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKLLTAXZIECGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3010487.png)
![6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3010490.png)

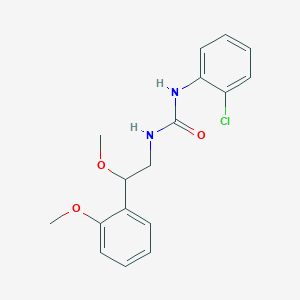
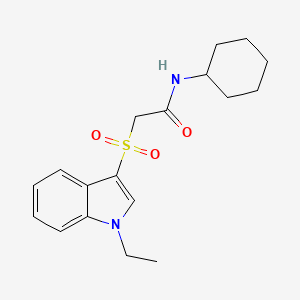
![1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine](/img/structure/B3010497.png)
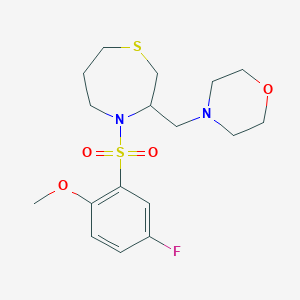
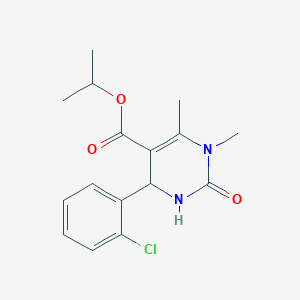
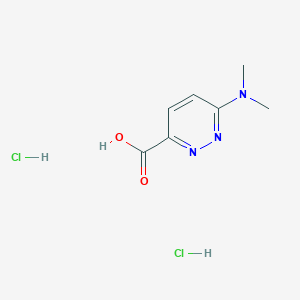
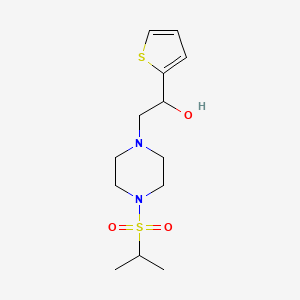
![2-[(4-fluorophenyl)sulfonylamino]-N-methyl-1,3-benzothiazole-6-sulfonamide](/img/structure/B3010506.png)
